chemical properties of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol
chemical properties of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol
Advanced Characterization, Synthetic Utility, and Reactivity Profile
Executive Summary
4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol (CAS: 2306261-84-5) represents a high-value heterocyclic building block in modern medicinal chemistry. Structurally, it features a fused thieno[2,3-c]pyridine core—a bioisostere of isoquinoline—functionalized with a hydroxyl group at position 7, a methyl group at position 3, and a critical iodine handle at position 4.
This molecule is primarily utilized as a divergent intermediate in the synthesis of kinase inhibitors (e.g., p38 MAPK, Hsp90) and receptor modulators. Its unique substitution pattern allows for orthogonal functionalization: the C4-iodine serves as a "soft" electrophile for transition-metal-catalyzed cross-couplings, while the C7-hydroxyl (tautomeric with the pyridone) functions as a "hard" nucleophile or a precursor for deoxy-halogenation.
This guide provides a rigorous technical analysis of its physiochemical properties, synthetic accessibility, and reactivity, designed to support researchers in optimizing hit-to-lead campaigns.
Structural Analysis & Physiochemical Properties
2.1 Tautomeric Equilibrium
A defining characteristic of 7-hydroxythieno[2,3-c]pyridines is their prototropic tautomerism. While formally named as an "ol" (phenol-like), experimental evidence in polar solvents (DMSO, MeOH) and solid-state X-ray crystallography of analogs suggests the lactam (pyridone) form predominates.
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Form A (Lactim): 7-hydroxy tautomer. Aromatic pyridine ring.[1][2][3][4] Favored in non-polar solvents or when O-silylated.
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Form B (Lactam): 7(6H)-one tautomer. Disrupted pyridine aromaticity but stabilized by amide resonance. This is the reactive species for N-alkylation.
Implication: In synthetic protocols involving bases (e.g., K₂CO₃), the anion is ambident, capable of reacting at Oxygen (O-alkylation) or Nitrogen (N-alkylation), with N-alkylation typically favored under kinetic control.
2.2 Key Physical Data
| Property | Value / Description | Note |
| Molecular Formula | C₈H₆INOS | |
| Molecular Weight | 291.11 g/mol | Heavy atom count facilitates crystallography phasing.[4] |
| Appearance | Off-white to pale yellow solid | Iodinated heterocycles often yellow upon light exposure. |
| Solubility | DMSO (>50 mM), DMF, DMAc | Poor solubility in DCM/Et₂O due to H-bond dimerization. |
| pKa (Calculated) | ~8.5 (OH/NH) | Acidic enough for deprotonation by weak bases (Cs₂CO₃). |
| Stability | Light Sensitive | Store at -20°C protected from light to prevent deiodination. |
Synthetic Accessibility & Formation
The synthesis of the thieno[2,3-c]pyridine core is non-trivial due to the specific fusion geometry. The 4-iodo-3-methyl derivative is typically accessed via cyclization of thiophene precursors followed by functionalization.
3.1 Core Synthesis Strategy (Retrosynthesis)
The most robust route involves the Pomeranz-Fritsch type cyclization or the thermal cyclization of azido-acrylates (Hemetsberger-Knittel synthesis) starting from 3-methylthiophene-2-carbaldehyde.
Graphviz Diagram: Synthetic Pathway
Figure 1: General synthetic workflow accessing the 4-iodo scaffold.
Reactivity Profile & Functionalization
The molecule functions as a trifunctional scaffold. Understanding the reactivity order is crucial for library synthesis.
4.1 C4-Iodine: The Cross-Coupling Handle
The iodine atom at C4 is the most reactive site for Pd-catalyzed processes.
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Suzuki-Miyaura: Couples readily with aryl/heteroaryl boronic acids.
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
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Base: Na₂CO₃ or K₃PO₄.
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Solvent: Dioxane/Water (4:1).
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Sonogashira: Excellent substrate for alkynylation due to the electron-deficient nature of the pyridine ring facilitating oxidative addition.
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Steric Note: The 3-methyl group provides steric bulk, which can suppress homocoupling but may require higher temperatures (80-100°C) for bulky boronic acids.
4.2 C7-Hydroxyl/Lactam: The Electrophilic Switch
The 7-position can be activated for nucleophilic aromatic substitution (SₙAr).
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Deoxy-Chlorination: Treatment with POCl₃ (neat or in toluene) converts the 7-OH to a 7-Cl group.
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Result: 4-Iodo-7-chloro-3-methylthieno[2,3-c]pyridine.
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Selectivity: The 7-Cl is more reactive towards SₙAr (amines, alkoxides) than the 4-I, while the 4-I remains more reactive towards Pd-catalysis. This allows for sequential, orthogonal functionalization.
4.3 N6-Position: Alkylation
Under basic conditions (NaH, DMF), alkylation occurs predominantly at N6 .
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Use Case: Creating N-alkylated lactam libraries.
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Protection: Can be protected with SEM or BOM groups if N-H interference is problematic during coupling.
Experimental Protocols
Standardized procedures derived from thienopyridine chemistry.
Protocol A: Suzuki-Miyaura Coupling at C4
Objective: Derivatization of the iodine handle while preserving the 7-OH/Lactam.
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Setup: In a microwave vial, charge 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (5 mol%).
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Solvent: Add 1,4-Dioxane (degassed) and 2M aq. Na₂CO₃ (3.0 equiv).
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Reaction: Seal and heat to 90°C for 2-4 hours (or MW 110°C for 30 min).
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Workup: Dilute with EtOAc, wash with water/brine. Acidify aqueous layer if product is amphoteric.
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Purification: Flash chromatography (DCM/MeOH gradient). Note: The product is polar.
Protocol B: Deoxy-chlorination (Synthesis of the Bis-Electrophile)
Objective: Convert 7-OH to 7-Cl for subsequent SₙAr reactions.
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Reagent: Suspend starting material (1.0 equiv) in POCl₃ (10 vol).
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Catalyst: Add a catalytic drop of DMF.
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Reaction: Reflux (105°C) for 2 hours. The suspension should clear as the chloride forms.
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Quench: Critical Safety Step. Concentrate POCl₃ under reduced pressure. Pour residue slowly onto crushed ice/NaHCO₃ mixture.
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Extraction: Extract with DCM. The 7-chloro derivative is significantly less polar than the starting material.
Logic Map: Functionalization Strategy
This diagram illustrates the decision matrix for chemists using this scaffold.
Figure 2: Divergent functionalization logic. The 7-Cl route opens access to 7-amino derivatives.
References
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Chemenu Database. 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol (CAS 2306261-84-5). Accessed March 2026. Link
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Hilaris Publisher. Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one. (Context on thieno-fused systems). Link
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MDPI. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives. Molecules 2025.[5] Link
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PubChem. Thieno[2,3-c]pyridine Core Structure Data.Link
Sources
- 1. View of Synthesis and Cytotoxicity of Thiophene, Thieno[2,3-C]Pyrazole, Thieno[2,3-D]Pyrimidine and Pyridine Derivatives Derived from 2-Acetylfuran | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 2. US20120225904A1 - New 7-Phenyl-[1,2,4]triazolo[4,3-a]Pyridin-3(2H)-One Derivatives - Google Patents [patents.google.com]
- 3. 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | C8H11NS | CID 6485295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
